molecular formula C13H10N4O2 B3023204 5-nitro-1-phenyl-1H-indazol-3-amine CAS No. 309944-73-8

5-nitro-1-phenyl-1H-indazol-3-amine

Cat. No.: B3023204
CAS No.: 309944-73-8
M. Wt: 254.24 g/mol
InChI Key: INDGFGKXFJXUMW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-nitro-1-phenyl-1H-indazol-3-amine can be achieved through several methods. One common approach involves the nitration of 1-phenyl-1H-indazole-3-amine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the indazole ring.

Industrial production methods for indazole derivatives often involve transition metal-catalyzed reactions, such as Cu(OAc)₂-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods provide good yields and minimize the formation of undesirable byproducts.

Chemical Reactions Analysis

5-Nitro-1-phenyl-1H-indazol-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Nitro-1-phenyl-1H-indazol-3-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Overview

5-Nitro-1-phenyl-1H-indazol-3-amine is an organic compound with the molecular formula C₁₃H₁₀N₄O₂ and a molecular weight of 254.24 g/mol. This compound belongs to the indazole family, which has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

The primary target for this compound is the Tyrosine-protein kinase JAK2 . This kinase plays a crucial role in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The indazole structure serves as an effective hinge-binding fragment, allowing the compound to interact with JAK2 and potentially inhibit its activity, thereby influencing downstream signaling pathways associated with cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through its ability to inhibit cell growth in various neoplastic cell lines. For instance, studies have shown that indazole derivatives can lead to significant reductions in cell viability in cancer models, suggesting a promising avenue for therapeutic development .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes involved in disease pathways. The interaction with JAK2 is particularly noteworthy, as it may lead to alterations in gene expression and protein activity that are beneficial in treating cancers characterized by aberrant JAK2 signaling .

Data Table: Biological Activity Profiles

Activity Target Effect Reference
AnticancerNeoplastic cell linesInhibition of cell growth
Enzyme InhibitionJAK2Modulation of signaling pathways
AntimicrobialVarious microbial strainsPotential antimicrobial effects

Case Studies

  • Inhibition of JAK2 Activity : A study demonstrated that derivatives of indazole, including this compound, effectively inhibited JAK2 activity, leading to reduced proliferation of cancer cells. The IC50 values indicated significant potency against several cancer cell lines, highlighting the therapeutic potential of this compound .
  • Antitumor Efficacy : In a comparative study involving various indazole derivatives, this compound showed promising results against A549 human lung adenocarcinoma cells. The compound's ability to induce apoptosis was linked to its interaction with specific protein kinases involved in cancer progression .

Pharmacokinetics

While detailed pharmacokinetic data for this compound is limited, its molecular weight suggests favorable absorption characteristics. The compound's structure allows it to traverse biological membranes effectively, which is crucial for its bioactivity .

Properties

IUPAC Name

5-nitro-1-phenylindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDGFGKXFJXUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319796
Record name 5-nitro-1-phenylindazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309944-73-8
Record name 5-nitro-1-phenylindazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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